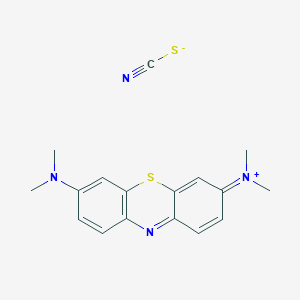
Methylene blue thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylene blue thiocyanate is a compound formed by the interaction of methylene blue and thiocyanate ions. Methylene blue, a well-known dye, is often used in various scientific and medical applications. Thiocyanate ions are known for their reducing properties, making the combination of these two compounds particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of methylene blue thiocyanate typically involves the reduction of methylene blue using thiocyanate ions. This reaction can be carried out in aqueous or micellar solutions under ambient conditions . The process involves mixing methylene blue with a thiocyanate source, such as ammonium thiocyanate, in a suitable solvent.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the principles of the reaction remain the same. The process would likely involve large-scale mixing of methylene blue with thiocyanate ions in a controlled environment to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Methylene blue thiocyanate undergoes several types of chemical reactions, including:
Reduction: Thiocyanate ions act as reducing agents, converting methylene blue to leucomethylene blue.
Oxidation: Methylene blue can be oxidized back from leucomethylene blue under certain conditions.
Substitution: Thiocyanate ions can participate in substitution reactions, replacing other anions in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Ammonium thiocyanate: Used as a source of thiocyanate ions.
Sodium borohydride: Often used in reduction reactions involving methylene blue.
Major Products Formed
The major products formed from these reactions include:
Leucomethylene blue: A reduced form of methylene blue.
Oxidized methylene blue: The original form of methylene blue after oxidation.
Applications De Recherche Scientifique
Methylene blue thiocyanate has several scientific research applications, including:
Chemistry: Used in studies involving redox reactions and catalysis.
Biology: Employed in staining techniques for visualizing cellular structures.
Medicine: Investigated for its potential therapeutic effects in treating various conditions.
Industry: Utilized in wastewater treatment processes to remove harmful dyes.
Mécanisme D'action
The mechanism of action of methylene blue thiocyanate involves the interaction between methylene blue and thiocyanate ions. Thiocyanate ions reduce methylene blue to leucomethylene blue, which can then be oxidized back to methylene blue under certain conditions . This redox cycle is crucial for its applications in various fields.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylene blue: The parent compound, widely used in various applications.
Leucomethylene blue: The reduced form of methylene blue.
Thiocyanate salts: Various salts containing thiocyanate ions, used in similar redox reactions.
Uniqueness
Methylene blue thiocyanate is unique due to its combined properties of methylene blue and thiocyanate ions. This combination allows for specific redox reactions that are not possible with either compound alone .
Propriétés
Formule moléculaire |
C17H18N4S2 |
|---|---|
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;thiocyanate |
InChI |
InChI=1S/C16H18N3S.CHNS/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;2-1-3/h5-10H,1-4H3;3H/q+1;/p-1 |
Clé InChI |
RNRIYJZEQOIKNF-UHFFFAOYSA-M |
SMILES canonique |
CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.C(#N)[S-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


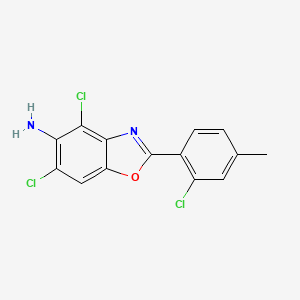
![(2S,3R)-3-hydroxy-2-methyl-5-[(2S,3S)-3-methyloxiran-2-yl]-2,3-dihydropyran-6-one](/img/structure/B13813316.png)
![3-(6,6-Dimethyl-3-bicyclo[3.1.0]hexanylidene)butanenitrile](/img/structure/B13813319.png)

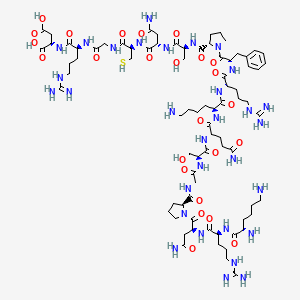
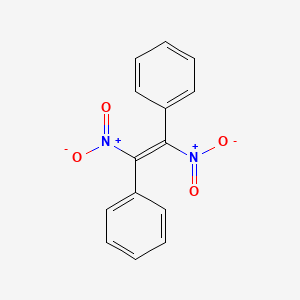
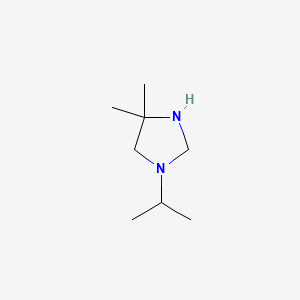
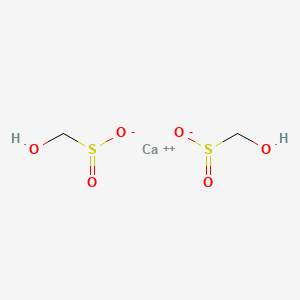
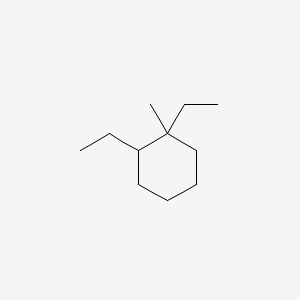
![N,1,5,5-Tetramethyl-2-thia-4-azabicyclo[4.2.2]dec-3-EN-3-amine](/img/structure/B13813377.png)

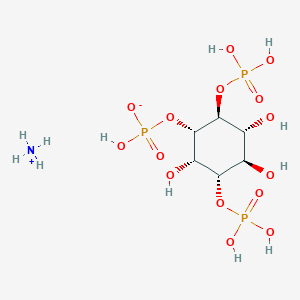
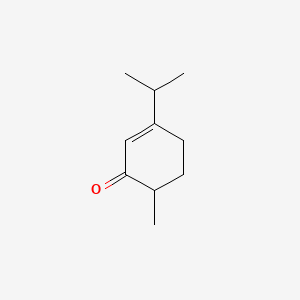
![2-[Amino-(4-methoxybenzoyl)amino]benzamide;hydrochloride](/img/structure/B13813399.png)
